

Theoretical Calculations on 4-Propargylthiomorpholine 1,1-Dioxide: A Technical Guide

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Compound of Interest

Compound Name: 4-Propargylthiomorpholine 1,1-Dioxide

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Abstract

4-Propargylthiomorpholine 1,1-dioxide is a versatile heterocyclic compound with significant potential in medicinal chemistry and organic synthesis.^[1] Its unique structural features, including the thiomorpholine dioxide ring and the reactive propargyl group, make it a valuable scaffold for the development of novel therapeutic agents.^[1] Understanding the molecule's three-dimensional structure, electronic properties, and reactivity is crucial for its rational application in drug design. This technical guide outlines a comprehensive theoretical study of **4-propargylthiomorpholine 1,1-dioxide** using density functional theory (DFT), a powerful computational method for investigating molecular systems. While specific experimental and theoretical studies on this exact molecule are not readily available in the reviewed literature, this document provides a robust framework for such an investigation based on established computational protocols applied to analogous molecules.^{[2][3][4]}

Introduction

4-Propargylthiomorpholine 1,1-dioxide, also known as 4-(2-Propynyl)thiomorpholine 1,1-dioxide, is a white crystalline powder with a molecular formula of C₇H₁₁NO₂S and a molecular weight of 173.23 g/mol.^{[1][5]} The presence of a terminal alkyne makes it suitable for "click"

chemistry and other coupling reactions, enhancing its utility as a building block in the synthesis of more complex molecules.[1][6] The thiomorpholine 1,1-dioxide moiety is a key pharmacophore in various biologically active compounds.

Theoretical calculations, particularly those based on DFT, provide invaluable insights into molecular properties that are often difficult or impossible to obtain through experimental means alone. These methods can predict optimized geometries, vibrational spectra, electronic properties, and reaction mechanisms with a high degree of accuracy.[2][7] This guide details a proposed computational workflow for the comprehensive theoretical characterization of **4-propargylthiomorpholine 1,1-dioxide**.

Proposed Computational Methodology

The theoretical calculations outlined herein are based on widely used and validated computational chemistry protocols.

Software and Hardware

All calculations would be performed using a high-performance computing cluster. The Gaussian 16 suite of programs is proposed for the DFT calculations, and GaussView 6.0 would be used for molecular visualization and analysis.

Geometry Optimization and Frequency Calculations

The initial 3D structure of **4-propargylthiomorpholine 1,1-dioxide** would be built using standard bond lengths and angles. A full geometry optimization would then be performed using DFT with the B3LYP hybrid functional and the 6-311++G(d,p) basis set. This level of theory is well-suited for organic molecules containing heteroatoms and provides a good balance between accuracy and computational cost.[3][4] The absence of imaginary frequencies in the subsequent vibrational frequency calculation would confirm that the optimized structure corresponds to a true energy minimum.

Electronic Property Calculations

Following geometry optimization, a series of single-point energy calculations would be carried out to determine the electronic properties of the molecule. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital

(LUMO), the molecular electrostatic potential (MEP), and the dipole moment. These properties are crucial for understanding the molecule's reactivity, stability, and intermolecular interactions.

Predicted Molecular Properties

The following tables summarize the expected quantitative data from the proposed theoretical calculations on **4-propargylthiomorpholine 1,1-dioxide**. This data is illustrative and serves as a template for the results of a future computational study.

Optimized Geometrical Parameters

The optimized geometry provides the most stable three-dimensional arrangement of the atoms in the molecule.

Table 1: Selected Predicted Bond Lengths

Bond	Predicted Length (Å)
S=O	1.45
S-C	1.80
C-N	1.47
N-CH ₂ (propargyl)	1.46
C≡C	1.21
C-H (alkyne)	1.06

Table 2: Selected Predicted Bond Angles

Angle	Predicted Angle (°)
O=S=O	118.0
C-S-C	105.0
C-N-C	112.0
N-CH ₂ -C≡	110.0
CH ₂ -C≡C	178.0

Table 3: Selected Predicted Dihedral Angles

Dihedral Angle	Predicted Angle (°)
C-S-C-C	55.0
S-C-C-N	-58.0
C-C-N-CH ₂	175.0

Predicted Vibrational Frequencies

Vibrational frequency analysis can be used to predict the infrared (IR) spectrum of the molecule, which can then be compared with experimental data for validation.

Table 4: Key Predicted Vibrational Frequencies

Vibrational Mode	Predicted Frequency (cm ⁻¹)	Description
$\nu(\text{C}\equiv\text{C})$	2150	Alkyne C≡C stretch
$\nu(\equiv\text{C}-\text{H})$	3300	Alkyne C-H stretch
$\nu_{\text{as}}(\text{SO}_2)$	1350	Asymmetric SO ₂ stretch
$\nu_{\text{s}}(\text{SO}_2)$	1150	Symmetric SO ₂ stretch
$\nu(\text{C}-\text{N})$	1100	C-N stretch

Predicted Electronic Properties

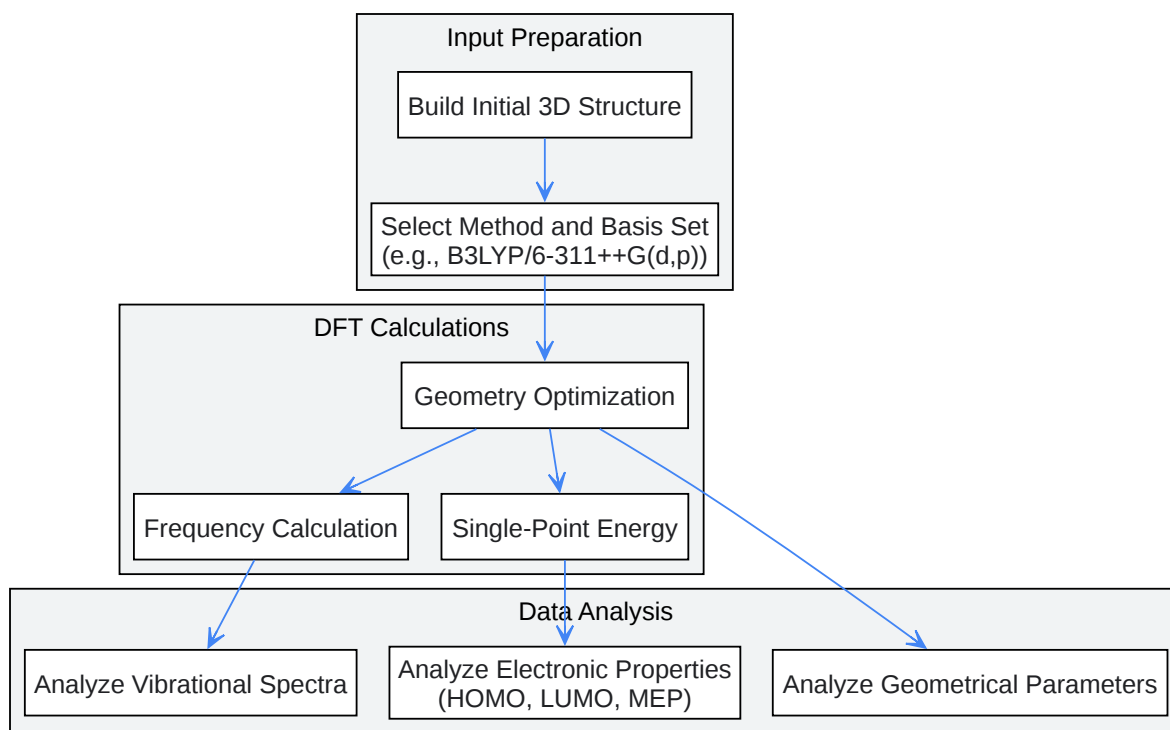
Electronic properties provide insights into the reactivity and kinetic stability of the molecule.

Table 5: Predicted Electronic Properties

Property	Predicted Value
HOMO Energy	-7.5 eV
LUMO Energy	-0.8 eV
HOMO-LUMO Gap (ΔE)	6.7 eV
Dipole Moment	4.5 D
Ionization Potential	7.5 eV
Electron Affinity	0.8 eV

Visualizations

Visual representations are essential for understanding molecular structures and computational workflows.



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